molecular formula C17H26O2 B1293663 11-Phenylundecanoic acid CAS No. 3343-24-6

11-Phenylundecanoic acid

Cat. No. B1293663
CAS RN: 3343-24-6
M. Wt: 262.4 g/mol
InChI Key: AUQIXRHHSITZFM-UHFFFAOYSA-N
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Description

11-Phenylundecanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields. Although the provided papers do not directly discuss 11-Phenylundecanoic acid, they do explore closely related compounds, which can offer insights into the properties and synthesis of similar long-chain fatty acids with aromatic groups.

Synthesis Analysis

The synthesis of related compounds to 11-Phenylundecanoic acid has been explored through various methods. For instance, the biosynthesis of aromatic copolyesters from 11-phenoxyundecanoic acid by Pseudomonas putida BM01 has been reported, where the bacterium could utilize the compound as a sole carbon source to produce polymers . Additionally, a chemoenzymatic synthesis method has been developed for 11-hydroxyundecanoic acid from ricinoleic acid, involving biotransformation and chemical reduction steps . Another study describes a three-step synthesis of 11-cycloheptylundecanoic acid, which shares a similar carbon chain length to 11-Phenylundecanoic acid, using Grignard coupling . These methods provide a foundation for the potential synthesis of 11-Phenylundecanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 11-Phenylundecanoic acid has been characterized using various analytical techniques. For example, the aromatic copolyesters synthesized from 11-phenoxyundecanoic acid were characterized by gas chromatography, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry . These techniques could similarly be applied to analyze the molecular structure of 11-Phenylundecanoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds related to 11-Phenylundecanoic acid has been studied, providing insights into possible reactions. The synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid involved designing and synthesizing an amphiphilic antioxidant, indicating that the undecanoic acid backbone can be functionalized with various groups . Moreover, the preparation of 11-fluoroundecanoic acid involved halogen exchange reactions, which could be relevant for the functionalization of 11-Phenylundecanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 11-Phenylundecanoic acid have been reported. The aromatic copolyesters from 11-phenoxyundecanoic acid showed a crystalline melting transition at 70°C, suggesting that the introduction of aromatic groups into the fatty acid chain can influence its thermal properties . The studies on the synthesis of 11-hydroxyundecanoic acid and its derivatives also contribute to understanding the solubility and reactivity of such compounds .

Scientific Research Applications

Polyester Production

11-Phenylundecanoic acid (11PUA) is utilized in the production of polyesters. Pseudomonas putida is effective in producing polyesters from 11PUA. These polyesters predominantly contain 3-hydroxy-5-phenylvalerate and 3-hydroxy-6-phenylhexanoate units. The polymer yields vary significantly, with molecular weights ranging from 156,000 to 37,000 and polydispersities from 2.3 to 2.9 (Hazer, Lenz, & Fuller, 1996).

Surface Packing Studies

11-Phenylundecanoic acid is studied for its surface packing properties. Scanning tunneling microscopy (STM) has been used to observe its adsorption and packing on the basal plane of highly oriented pyrolytic graphite (HOPG) from phenyloctane solution. These studies provide insights into the molecular conformation of 11-Phenylundecanoic acid and similar compounds on surfaces, with implications for material science and nanotechnology (Fang, Giancarlo, & Flynn, 1998).

Sensor Development

Functionalized polypyrrole films incorporating 11-Phenylundecanoic acid have been developed for use in pH sensors. These sensors demonstrate linear and stable potentiometric responses, attributed to the carboxylic acid groups' sensitivity to proton concentration changes. This application highlights the potential of 11-Phenylundecanoic acid in the development of sensitive and selective pH sensors (Taouil et al., 2010).

Fatty Acid Probe Development

11-Phenylundecanoic acid has been used to develop fluorescent fatty acid probes, such as DAUDA (11‐(Dansylamino) undecanoic acid). These probes are valuable in determining binding sites for human serum albumin (HSA), contributing significantly to understanding fatty acid-HSA interactions and binding mechanisms (Wang et al., 2011).

Seed Lipid Analysis

In phytochemistry, 11-Phenylundecanoic acid has been identified in seed lipids of various genera of the Aroideae subfamily. This discovery contributes to the understanding of lipid composition in plants and has potential implications for the study of plant metabolism and biochemistry (Meija & Soukup, 2004).

Safety And Hazards

The safety data sheet for 11-Phenylundecanoic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

11-phenylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQIXRHHSITZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955058
Record name 11-Phenylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Phenylundecanoic acid

CAS RN

3343-24-6, 50696-68-9
Record name Benzeneundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3343-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Phenylundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050696689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 11-Phenylundecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-phenylundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
J Meija, VG Soukup - Phytochemistry, 2004 - Elsevier
… Besides the major acids, 11-phenylundecanoic acid, 13-phenyltridecanoic acid and 15-phenylpentadecanoic acid, all other homologous odd carbon number ω-phenylalkanoic acids …
Number of citations: 18 www.sciencedirect.com
B Hazer, RW Lenz, RC Fuller - Polymer, 1996 - Elsevier
6-Phenylhexanoic acid (6PHxA), 7-phenylheptanoic acid (7PHpA), 9-phenylnonanoic acid (9PNA), 11-phenylundecanoic acid (11PUA), 9-p-tolylnonanoic acid (9TNA) and 9-p-…
Number of citations: 59 www.sciencedirect.com
M Schröder, H Abdurahman, T Ruoff, K Lehnert… - Journal of the American …, 2014 - Springer
… An aliquot of the countercurrent chromatography fraction [2] containing 12-phenyldodecanoic acid (Ph-12:0) and 11-phenylundecanoic acid (Ph-11:0) was converted into picolinyl …
Number of citations: 15 link.springer.com
AO OJATULA, N NWANJA - azjournalbar.com
… six phytocompounds of pronounced reproductive functions such as 2,4-Dihydroxy2,5-dimethyl-3(2H)-furan-3-one with retention time/period of 19.0, 11-Phenylundecanoic acid with …
Number of citations: 0 azjournalbar.com
RO Heuckeroth, E Jackson-Machelski, SP Adams… - Journal of lipid …, 1990 - Elsevier
… Introduction of a cis double bond between carbons 8 and 9 of the aromatic fatty acid analog 11-phenylundecanoic acid makes this compound a much better substrate for NMT. I The …
Number of citations: 43 www.sciencedirect.com
A Huth, K Dettner, C Fröβl, W Boland - Insect biochemistry and molecular …, 1993 - Elsevier
… If 11-phenylundecanoic acid is only channelled through three complete fl-oxidation cycles, followed by the above decarboxylation-reduction, 4phenylbutan-2-ol could originate by …
Number of citations: 4 www.sciencedirect.com
DR ELMALEH, ELI LIVNI, R OKADA… - Nuclear Medicine …, 1985 - journals.lww.com
… Ethyl-11-phenylundecanoate [3] Using a standard Grignard procedure, 11-phenylundecanoic acid was prepared. The acid was then esterified by reflux with 3% (v/v) acetyl chloride in …
Number of citations: 19 journals.lww.com
Á Sandoval, E Arias-Barrau, F Bermejo… - Applied microbiology …, 2005 - Springer
… (from 5-phenylvaleric acid to 11-phenylundecanoic acid) and other close structural … 10-phenyldecanoic acid, PhU 11-phenylundecanoic acid. When other bacteria (E. coli, Sal. …
Number of citations: 68 link.springer.com
NS Kishore, TB Lu, LJ Knoll, A Katoh… - Journal of Biological …, 1991 - ASBMB
… Analogs having one or two more or fewer methylene groups were markedly poorer substrates even though CPK molecular models had suggested that the 11-phenylundecanoic acid …
Number of citations: 123 www.jbc.org
D Tamburini, G Pescitelli, MP Colombini… - Journal of Analytical and …, 2017 - Elsevier
Two cultural artefacts produced in Southeast Asia were analysed by Py-GC–MS with in situ silylation using HMDS. The page of a Burmese book (Kammavaca manuscript) from the early …
Number of citations: 22 www.sciencedirect.com

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